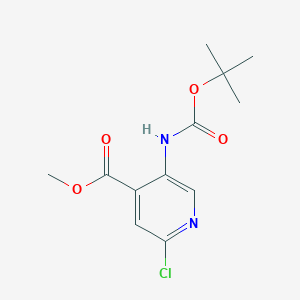

Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(17)15-8-6-14-9(13)5-7(8)10(16)18-4/h5-6H,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUMVTMXTSYJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305371-42-0 | |

| Record name | Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Utility of Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate in Modern Drug Discovery

CAS Number: 305371-42-0

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Targeted Therapeutics

In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities with high specificity and therapeutic efficacy are paramount. Among the vast arsenal of chemical building blocks, Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate has emerged as a pivotal intermediate, particularly in the burgeoning field of targeted protein degradation. Its unique structural features, comprising a substituted pyridine core with orthogonal functionalities, render it an exceptionally versatile scaffold for the construction of complex bioactive molecules. This technical guide provides an in-depth exploration of this compound, from its synthesis and physicochemical properties to its critical applications in the development of next-generation therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in multi-step synthetic campaigns. The key properties of Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 305371-42-0 | [] |

| Molecular Formula | C₁₂H₁₅ClN₂O₄ | [2] |

| Molecular Weight | 286.71 g/mol | [2] |

| Appearance | White to off-white solid | |

| Purity | ≥97% | [2] |

| Storage | Room temperature | [2] |

Spectral Data:

Synthesis of Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate: A Mechanistic Perspective

The synthesis of this key intermediate, while not extensively detailed in publicly accessible literature, can be approached through established methodologies for the functionalization of pyridine rings. A plausible synthetic route involves a multi-step sequence starting from a readily available pyridine derivative. The causality behind the experimental choices lies in the strategic introduction of substituents to achieve the desired trifunctionalized scaffold.

Conceptual Synthetic Pathway:

A logical synthetic approach would likely commence with a 2-chloropyridine derivative, followed by the introduction of the amino and carboxylate functionalities. The Boc protection of the amino group is a critical step to modulate its reactivity in subsequent reactions.

Caption: Conceptual synthetic pathway for Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate.

Detailed Experimental Protocol (Hypothetical):

The following protocol is a representative, hypothetical procedure based on established chemical principles for pyridine functionalization.[4][5] Researchers must adapt and optimize these conditions based on their specific laboratory settings and safety protocols.

-

Chlorination of 2-aminopyridine: To a solution of 2-aminopyridine in a suitable organic solvent, a chlorinating agent such as N-chlorosuccinimide (NCS) is added portion-wise at a controlled temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up to isolate 2-amino-5-chloropyridine.[6]

-

Diazotization and Sandmeyer Reaction: The resulting 2-amino-5-chloropyridine is subjected to diazotization using sodium nitrite in an acidic medium, followed by a Sandmeyer-type reaction to introduce a nitrile group at the 2-position, yielding 5-chloro-2-cyanopyridine.

-

Hydrolysis and Esterification: The nitrile is then hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. Subsequent esterification with methanol in the presence of an acid catalyst (e.g., sulfuric acid) affords methyl 5-chloro-pyridine-2-carboxylate.

-

Nitration: The pyridine ring is then nitrated, typically at the 4-position, using a mixture of nitric and sulfuric acid to yield methyl 5-chloro-4-nitropyridine-2-carboxylate.

-

Reduction of the Nitro Group: The nitro group is reduced to an amino group using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or a reducing metal in acidic media (e.g., Fe/HCl), to give methyl 4-amino-5-chloropyridine-2-carboxylate.

-

Boc Protection: Finally, the amino group is protected with a tert-butoxycarbonyl (Boc) group by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base (e.g., triethylamine or DMAP) to yield the target compound, Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate.

Application in Targeted Protein Degradation: A PROTAC Building Block

The primary and most impactful application of Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate is as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7]

The subject molecule's utility in PROTAC design stems from its trifunctional nature:

-

The Boc-protected amine: This functionality serves as a latent attachment point for a linker, which will ultimately connect to the E3 ligase ligand. The Boc group can be readily removed under acidic conditions to reveal the free amine for amide bond formation.

-

The methyl ester: This group can be hydrolyzed to the corresponding carboxylic acid, providing another handle for linker attachment or further functionalization.

-

The chloro group: The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functionalities, including the attachment of the target protein-binding ligand.

Workflow for PROTAC Synthesis using Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate:

Caption: General workflow for incorporating the title compound into a PROTAC.

This strategic building block allows for a modular and convergent approach to PROTAC synthesis, enabling the rapid generation of libraries with diverse linkers and protein-binding ligands for structure-activity relationship (SAR) studies.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Inhalation and Contact: Avoid inhaling dust and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a dry and cool place.

Conclusion

Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate is a high-value building block that plays a crucial role in the advancement of modern medicinal chemistry, particularly in the design and synthesis of targeted protein degraders. Its well-defined and versatile functionalities provide a robust platform for the construction of complex molecular architectures. A comprehensive understanding of its synthesis, properties, and reactivity is essential for researchers aiming to leverage its potential in the development of innovative therapeutics. As the field of targeted protein degradation continues to evolve, the demand for such strategically designed intermediates is poised to grow, further solidifying the importance of Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate in the drug discovery pipeline.

References

- Ballard, M. M., & Johnson, T. B. (1942). Pyrimidines. CLXXIV. The structure of the so-called 4-amino-2-thiopyrimidine-5-carboxylic acid. Journal of the American Chemical Society, 64(4), 794–797.

- PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Molecules, 26(3), 672. (2021).

- Žukauskaitė, A., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102–109.

- Google Patents. (2017). CN106632014A - Preparation of 2-amino-5-chloropyridine.

- Uchida, N., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3292.

- Schmalz, H.-G., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules, 28(2), 793.

- Zorba, A., et al. (2018). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 61(12), 5045–5060.

-

ResearchGate. (n.d.). (A) PROTAC building blocks. (B) Chemical structures of PROTACs in Phase... | Download Scientific Diagram. Retrieved from [Link]

- Scott, J. S., et al. (2020). Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. Journal of Medicinal Chemistry, 63(13), 6899–6912.

-

Sci-Hub. (n.d.). Are we ready to design oral PROTACs®? Retrieved from [Link]

- Kihlberg, J., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 67(1), 245–262.

Sources

- 2. calpaclab.com [calpaclab.com]

- 3. 5-AMINO-2-CHLOROPYRIDINE-4-CARBOXYLIC ACID(58483-95-7) 1H NMR spectrum [chemicalbook.com]

- 4. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines | MDPI [mdpi.com]

- 5. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 6. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate: Properties, Reactivity, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive analysis of Methyl 5-(tert-butoxycarbonylamino)-2-chloropyridine-4-carboxylate (CAS No. 305371-42-0), a key trifunctional heterocyclic building block in modern medicinal chemistry. We will dissect its core physicochemical properties, explore the distinct reactivity of its three primary functional groups, and contextualize its application, particularly as a coveted intermediate in the synthesis of targeted protein degraders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic and therapeutic programs.

Introduction and Molecular Overview

Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate is a strategically designed synthetic intermediate. Its structure is built upon a pyridine scaffold, a privileged core in many pharmaceuticals, and is adorned with three distinct functional groups, each offering a unique handle for chemical manipulation.

-

The 2-Chloro Group: An activated site for nucleophilic aromatic substitution (SNAr), serving as the primary covalent attachment point.

-

The 5-(Boc-amino) Group: A protected amine that, upon deprotection, provides a site for further derivatization or acts as a crucial pharmacophoric element.

-

The 4-Carboxylate Group: A methyl ester that can be hydrolyzed to a carboxylic acid or converted to an amide, enabling further structural modifications.

This trifecta of reactivity makes the molecule an exceptionally valuable component, particularly in the construction of complex molecular architectures like Proteolysis-Targeting Chimeras (PROTACs) and other targeted therapeutics.[1]

Physicochemical and Spectroscopic Properties

The physical characteristics of this compound are consistent with a substituted aromatic system of its molecular weight.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 305371-42-0 | [1][] |

| Molecular Formula | C₁₂H₁₅ClN₂O₄ | [1][][3] |

| Molecular Weight | 286.71 g/mol | [1][][3] |

| IUPAC Name | methyl 2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate | [] |

| Alternate Name | methyl 5-((tert-butoxycarbonyl)amino)-2-chloroisonicotinate | |

| Appearance | Typically an off-white to pale yellow solid. | Inferred |

| Storage | Store at room temperature, protected from moisture. |[1] |

Predicted Spectroscopic Signatures

While specific spectral data is often proprietary, the structure allows for the confident prediction of key analytical signals essential for reaction monitoring and quality control.

-

¹H NMR: Expected signals would include a singlet around 1.5 ppm (9H, Boc group), a singlet around 3.9 ppm (3H, methyl ester), two distinct singlets or doublets in the aromatic region (7.5-8.5 ppm) for the pyridine protons, and a broad singlet for the N-H proton (around 9.5-10.5 ppm).

-

¹³C NMR: Key resonances are anticipated for the carbonyl carbons of the Boc group (~152 ppm) and the methyl ester (~165 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl ester carbon (~52 ppm), and the carbons of the pyridine ring (110-160 ppm).

-

FT-IR (ATR): Characteristic vibrational bands would include an N-H stretch (~3300 cm⁻¹), C-H stretches (~2980 cm⁻¹), two distinct C=O stretches for the carbamate and ester (~1720-1750 cm⁻¹), and C-Cl stretching in the fingerprint region.

-

Mass Spectrometry (ESI+): The primary ion observed would be the [M+H]⁺ peak at m/z 287.7, along with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2+H]⁺).

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. A chemist can selectively address one site while leaving the others intact, allowing for a controlled and stepwise construction of complex molecules.

The Boc-Protected Amine: A Controlled Release of Nucleophilicity

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis. Its primary function is to render the amine nitrogen non-nucleophilic and non-basic, preventing it from interfering with reactions at other sites.[4][5] The Boc group is renowned for its stability under a wide range of conditions, including basic hydrolysis and catalytic hydrogenation, yet it can be removed cleanly under acidic conditions.[6]

Mechanism of Deprotection: The removal is typically achieved with a strong acid like trifluoroacetic acid (TFA). The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the highly stable tert-butyl cation, which is then quenched. The resulting unstable carbamic acid rapidly decarboxylates to liberate the free amine and carbon dioxide.[7][8]

Caption: Acid-catalyzed deprotection of the Boc group.

Exemplary Protocol: Boc Group Deprotection

-

Dissolve Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate (1.0 eq) in dichloromethane (DCM, ~0.1 M).

-

To this stirring solution, add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours, often accompanied by visible bubbling (CO₂ evolution).

-

Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

-

Neutralize the residue by dissolving it in a suitable solvent (e.g., ethyl acetate) and washing with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product, Methyl 5-amino-2-chloropyridine-4-carboxylate.

The 2-Chloro Position: The SNAr Linchpin

The chlorine atom at the C2 position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the ring nitrogen atom stabilizes the negatively charged intermediate (Meisenheimer complex), thereby facilitating the displacement of the chloride leaving group.[9][10][11] This position is the primary handle for coupling the molecule to other fragments.

Caption: General workflow for SNAr at the 2-position.

Exemplary Protocol: Nucleophilic Aromatic Substitution

-

To a solution of Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO), add the desired nucleophile (e.g., a primary amine, 1.1 eq).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0 eq), to scavenge the HCl generated.

-

Heat the reaction mixture to 80-120 °C and monitor its progress by LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine to remove the solvent and excess base.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product via flash column chromatography on silica gel to obtain the desired coupled product.

Application in Targeted Protein Degradation

The unique structural and reactive properties of this molecule make it an ideal building block for PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

This building block can be envisioned as a versatile precursor to a "warhead" that binds to an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). The SNAr reaction at the 2-chloro position is the key step for attaching this E3 ligase-binding moiety to a linker, which is in turn connected to a ligand for the protein of interest.

Caption: Logical structure of a PROTAC molecule.

The ability to subsequently deprotect the Boc group or modify the ester provides additional points for linker attachment or for fine-tuning the molecule's physicochemical properties, such as solubility and cell permeability.

Conclusion

Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate is more than just a chemical intermediate; it is a testament to rational molecular design for complex synthesis. Its well-defined and orthogonal reactive sites—an SNAr-ready chloride, a protected amine, and a modifiable ester—provide chemists with a reliable and versatile platform. Its demonstrated utility as a building block for targeted protein degraders underscores its importance and ensures its continued relevance in the landscape of modern drug discovery and development.

References

- Filo. (n.d.). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ...

- Wikipedia. (2024). tert-Butyloxycarbonyl protecting group.

- Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.

- National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.

- PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1.

- Wikipedia. (2024). 2-Chloropyridine.

- PubChem. (n.d.). 2-Chloropyridine.

- BOC Sciences. (n.d.). Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate.

- Sigma-Aldrich. (n.d.). Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate.

- (n.d.). methyl 5-{[(tert-butoxy)carbonyl]amino}-2-chloropyridine-4-carboxylate, min 97%, 1 gram.

- Sigma-Aldrich. (n.d.). Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate.

- CymitQuimica. (n.d.). METHYL 5-(BOC-AMINO)-2-CHLOROPYRIDINE-4-CARBOXYLATE.

Sources

- 1. calpaclab.com [calpaclab.com]

- 3. METHYL 5-(BOC-AMINO)-2-CHLOROPYRIDINE-4-CARBOXYLATE [cymitquimica.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 10. chempanda.com [chempanda.com]

- 11. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate

This guide provides a comprehensive overview of Methyl 5-(tert-butoxycarbonyl-amino)-2-chloropyridine-4-carboxylate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its structure, properties, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: A Versatile Scaffold in Drug Discovery

Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate is a highly functionalized pyridine derivative. Such scaffolds are of immense interest in pharmaceutical research due to their prevalence in biologically active molecules and FDA-approved drugs.[1][2] The strategic placement of its functional groups—a Boc-protected amine, a methyl ester, and a reactive chlorine atom—makes this compound a versatile intermediate for constructing complex molecular architectures.

The pyridine core is a common motif in medicinal chemistry, and the presence of a chlorine atom, particularly at the 2-position, provides a handle for nucleophilic aromatic substitution (SNAr) reactions.[1][3] The Boc-protected amine at the 5-position can be readily deprotected to reveal a primary amine, allowing for subsequent amide bond formation or other derivatizations. The methyl ester at the 4-position offers another site for modification, such as hydrolysis to the corresponding carboxylic acid for coupling reactions. This trifecta of reactivity makes it an invaluable tool for creating libraries of compounds for drug discovery programs, such as the development of potent enzyme inhibitors.[2][4]

Nomenclature and Structure Elucidation

The structure of this compound is defined by a central pyridine ring with substituents at the 2, 4, and 5 positions.

-

IUPAC Name : methyl 2-chloro-5-[(tert-butoxycarbonyl)amino]pyridine-4-carboxylate[]

-

Common Name : Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate

-

Molecular Formula : C₁₂H₁₅ClN₂O₄[6]

-

Molecular Weight : 286.71 g/mol [6]

-

CAS Number : 305371-42-0[6]

Structural Breakdown:

-

Pyridine : A six-membered aromatic heterocycle containing one nitrogen atom.

-

2-chloro : A chlorine atom is attached to the carbon atom adjacent to the ring nitrogen. This position is highly activated towards nucleophilic attack.[7]

-

4-carboxylate : A methyl ester group (-COOCH₃) is at the para-position relative to the ring nitrogen.

-

5-(boc-amino) : A tert-butoxycarbonyl (Boc) protected amine group (-NH-Boc) is at the meta-position to the nitrogen. The Boc group is a standard acid-labile protecting group for amines.[8][9]

Figure 1: Chemical structure of Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is critical for its handling, storage, and use in reactions. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅ClN₂O₄ | [6] |

| Molecular Weight | 286.71 g/mol | [6] |

| CAS Number | 305371-42-0 | [6] |

| Appearance | White to off-white solid (typical) | General Knowledge |

| Purity | ≥97% (typical) | [6] |

| Storage | Room temperature, sealed in dry conditions | [6][10] |

| InChI Key | JYUMVTMXTSYJOG-UHFFFAOYSA-N | [] |

Synthesis and Reactivity

A logical synthetic pathway would involve the construction of a polysubstituted pyridine ring, followed by functional group manipulations such as amination and subsequent protection.

Key Reactivity Insights

a) Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C-2 position is the most reactive site on the molecule for nucleophilic substitution. The electron-withdrawing nature of the pyridine nitrogen atom stabilizes the negative charge in the Meisenheimer intermediate, particularly when the attack occurs at the ortho (C-2) or para (C-4) positions.[7][14][15] This allows for the displacement of the chloride by a wide range of nucleophiles (e.g., amines, alcohols, thiols), making it a cornerstone reaction for derivatizing this scaffold.[16][17]

b) Boc Group Chemistry: The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to most basic and nucleophilic conditions.[8][9] Its primary utility lies in its clean and efficient removal under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[18][19][20] This deprotection liberates the free amine at the 5-position, which can then participate in further reactions, such as amide coupling with a carboxylic acid.

c) Ester Hydrolysis: The methyl ester at the C-4 position can be hydrolyzed to the corresponding carboxylic acid, typically under basic conditions (e.g., using NaOH or LiOH). This unmasks another functional handle for amide bond formation or other modifications.

Illustrative Reaction Workflow: SNAr and Deprotection

The following diagram illustrates a typical two-step workflow utilizing the key reactive sites of the molecule. This process is fundamental to using this compound as a building block in medicinal chemistry.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. total-synthesis.com [total-synthesis.com]

- 10. methyl 5-amino-3-chloropyridine-2-carboxylate hydrochloride - CAS:612-15-7 - Sunway Pharm Ltd [3wpharm.com]

- 11. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates | MDPI [mdpi.com]

- 14. m.youtube.com [m.youtube.com]

- 15. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]

- 16. researchgate.net [researchgate.net]

- 17. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. jk-sci.com [jk-sci.com]

- 20. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

A Technical Guide to the Safe Handling and Hazard Assessment of Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical guide on the safe handling, risk assessment, and material safety profile of Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate. As specific toxicological data for this compound is not extensively published, this guide employs a structure-activity relationship (SAR) approach, deriving a robust safety profile from its constituent chemical moieties: the chlorinated pyridine core, the Boc-amino protecting group, and the methyl carboxylate ester. This methodology is designed to empower researchers and drug development professionals to manage risks effectively in the laboratory.

Chemical Identity and Physicochemical Properties

Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate is a functionalized heterocyclic compound often used as a building block in medicinal chemistry and organic synthesis.[1][2] Its identity and key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate | [] |

| Synonyms | Methyl 5-{[(tert-butoxy)carbonyl]amino}-2-chloropyridine-4-carboxylate | [1] |

| CAS Number | 305371-42-0 | [1][4] |

| Molecular Formula | C12H15ClN2O4 | [1][] |

| Molecular Weight | 286.71 g/mol | [1][4] |

| Appearance | Solid (form may vary) | Inferred |

| Storage | Room temperature, in a cool, dry, well-ventilated place | [1][5] |

Hazard Identification: A Profile by Structural Analogy

A comprehensive hazard assessment requires deconstructing the molecule into its primary functional components. The overall risk profile is a composite of the hazards associated with each part.

Caption: Hazard Assessment Workflow based on Structural Deconstruction.

The Chlorinated Pyridine Core

The foundation of the molecule is a chlorinated pyridine ring. Pyridine and its derivatives are known for several hazardous properties:

-

Toxicity : Pyridine compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[6][7] Chlorinated pyridines, in particular, are noted for their potential toxicity, with some evidence suggesting they are rapidly absorbed through intact skin.[8] The U.S. EPA has characterized the chlorinated pyridines category as presenting potential hazards to human health.[9] Acute toxicity studies on related compounds like o-chloropyridine have shown it to be toxic in mice, rats, and rabbits, with primary effects on the liver and kidneys.[8]

-

Irritation : They are often irritating to the skin, eyes, and respiratory system.[10][11]

-

Flammability : While this specific compound is a solid, the parent pyridine is a flammable liquid.[6] Care should be taken to avoid creating dust clouds, which can form explosive mixtures with air.[12]

The Boc-Amino Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in synthesis. It is generally stable under neutral and basic conditions but is labile to acids. While the group itself is not considered highly toxic, its decomposition under strong acidic conditions or high heat can release isobutylene (flammable gas) and carbon dioxide. This reactivity is a key consideration for incompatibility.

The Methyl Carboxylate Ester

The methyl carboxylate functional group is less reactive than the other moieties. However, as with many organic esters, it should be considered a potential mild irritant to the eyes and skin.

Inferred GHS Hazard Classification

Based on the analysis of analogous compounds, a conservative, inferred GHS classification for Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate is proposed. This classification should be used for laboratory handling and safety planning.

| Hazard Class | Category | Hazard Statement | Basis of Inference |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | [6][13] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. | [6][8][10] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [10][11][13] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | [10][11][13] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | [10][13][14] |

Risk Management and Safe Handling Protocols

Adherence to strict safety protocols is mandatory when handling this compound. The following workflow outlines the critical steps from receipt to disposal.

Caption: Standard Laboratory Workflow for Handling Chemical Reagents.

Engineering Controls

-

Ventilation : All handling, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][15]

-

Safety Equipment : An eyewash station and safety shower must be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

-

Eye Protection : Chemical splash goggles are mandatory.[5][13]

-

Hand Protection : Wear nitrile or neoprene gloves. Latex gloves are not suitable.[5] Always check gloves for integrity before use and wash hands thoroughly after handling.[13]

-

Skin and Body Protection : A lab coat must be worn at all times.[5] Ensure clothing is laundered separately from personal items.[12]

Storage and Incompatibility

-

Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[5][16]

-

Incompatible Materials : Keep away from strong oxidizing agents, strong acids, and strong bases.[10][11] Contact with strong acids can cause the decomposition of the Boc-protecting group.

Spill and Waste Disposal

-

Spill Cleanup :

-

Evacuate non-essential personnel from the area.[13]

-

Ensure adequate ventilation and wear full PPE.

-

For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[12][13]

-

Clean the spill area with an appropriate solvent and then soap and water.

-

Do not allow the material to enter drains or waterways.[16]

-

-

Waste Disposal : Dispose of the chemical and any contaminated materials as hazardous waste through your institution's Environmental Health and Safety (EHS) office.[15][17] Do not mix with other waste streams unless explicitly permitted.[18]

Emergency Procedures

In the event of an exposure or accident, follow these first-aid measures and seek immediate medical attention. Provide the attending physician with this safety guide.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[13][19] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[13][19] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][17] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][19] |

-

Fire-Fighting Measures : Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[14] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[19]

Toxicological Profile: Bridging Data Gaps

As previously stated, specific toxicological studies on Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate are lacking. The toxicological properties have not been thoroughly investigated.[14][18][19] Therefore, a conservative approach based on related compounds is essential.

| Compound Class | Known Toxicological Effects | Source(s) |

| Chlorinated Pyridines | Low to moderate acute oral toxicity in rats. Dermal exposure can lead to mortality and liver effects (vacuolation, necrosis) at high doses. Rapidly absorbed through intact skin. | [8][9] |

| Aminopyridines | Can be toxic if swallowed and harmful in contact with skin. Known to cause skin, eye, and respiratory irritation. | [10][11] |

| Pyridinium Compounds | Some pyridinium chlorides have demonstrated high toxicity to aquatic organisms. | [20] |

The presence of the chloro- substituent on the pyridine ring is a key driver of toxicity. The toxic effects of various pyridine derivatives are an active area of research, particularly concerning their interactions with cellular membranes and DNA.[21][22] Researchers must operate under the assumption that this compound possesses significant potential for harm upon exposure.

Conclusion

Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate is a valuable reagent in modern chemical synthesis. However, the absence of a complete, formally published Material Safety Data Sheet necessitates a proactive and informed approach to risk assessment. By understanding the hazards associated with its structural components—the chlorinated pyridine core in particular—researchers can implement the stringent engineering controls, personal protective equipment, and handling protocols required for its safe use. This guide serves as a critical tool for establishing a safe laboratory environment, grounded in the principles of chemical analogy and conservative risk management.

References

- U.S. Environmental Protection Agency. (2014).

- MDPI. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.

- National Toxicology Program. Toxicity Studies of o-Chloropyridine.

- BOC Sciences. CAS 305371-42-0 Methyl 5-(Boc-amino)

- methyl 5-{[(tert-butoxy)

- PubMed. (2003).

- Jubilant Ingrevia Limited. (2024).

- Chemos GmbH & Co.KG. (2022).

- ResearchGate. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.

- Sigma-Aldrich. Methyl 5-(Boc-amino)

- Aaronchem. (2025). Safety Data Sheet for 3-(t-Butoxycarbonylamino)-2-chloropyridine-5-boronic acid.

- Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.

- Sigma-Aldrich. (2024).

- Fisher Scientific. (2009).

- Sigma-Aldrich. (2025).

- Lab Alley.

- Sigma-Aldrich. (2025).

- 5-{[(tert-butoxy)carbonyl]amino}-2-chloropyridine-4-carboxylic acid.

- Sigma-Aldrich. Methyl 5-(Boc-amino)

- Safety D

- Sigma-Aldrich. (2025).

- 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine Safety D

- MSDS of methyl 5-amino-2-bromopyridine-4-carboxyl

- Sigma-Aldrich. (2024).

- CymitQuimica. METHYL 5-(BOC-AMINO)

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%.

- Biochem Chemopharma.

- Beilstein Journals. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.

- NIH.

- Jubilant Ingrevia Limited. (2024).

- Google Patents.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. METHYL 5-(BOC-AMINO)-2-CHLOROPYRIDINE-4-CARBOXYLATE [cymitquimica.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 6. chemos.de [chemos.de]

- 7. media.laballey.com [media.laballey.com]

- 8. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. biochemopharma.fr [biochemopharma.fr]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. aaronchem.com [aaronchem.com]

- 14. capotchem.cn [capotchem.cn]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. An assessment of the toxicity of pyridinium chlorides and their biodegradation intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

Navigating a Key Building Block: A Technical Guide to Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate, with the CAS Number 305371-42-0, is a highly functionalized heterocyclic compound that has emerged as a critical building block in contemporary drug discovery. Its unique arrangement of a Boc-protected amine, a reactive chlorine atom, and a methyl ester on a pyridine core makes it a versatile precursor for the synthesis of complex molecular architectures. This guide provides an in-depth overview of its commercial availability, key chemical properties, and a detailed, field-proven protocol for its application in the synthesis of advanced pharmaceutical intermediates, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Commercial Availability

The inherent reactivity of this molecule stems from three key functional groups, each offering a handle for distinct chemical transformations. The Boc-protected amine at the 5-position provides a stable yet readily deprotectable nitrogen nucleophile. The chlorine atom at the 2-position is an excellent leaving group for nucleophilic aromatic substitution or a handle for cross-coupling reactions. The methyl carboxylate at the 4-position offers a site for hydrolysis and subsequent amide bond formation.

Chemical Structure and Properties:

-

IUPAC Name: methyl 5-((tert-butoxycarbonyl)amino)-2-chloroisonicotinate

-

Molecular Formula: C₁₂H₁₅ClN₂O₄[1]

-

Appearance: Typically a solid

-

Purity: Commercially available with purity generally ≥97%[3]

Commercial Suppliers:

This vital building block is readily available from several major chemical suppliers, ensuring a stable supply chain for research and development activities.

| Supplier | CAS Number | Typical Purity | Product Family |

| Sigma-Aldrich | 305371-42-0 | Check supplier for details | Chemical Synthesis |

| BOC Sciences | 305371-42-0 | Check supplier for details | Building Blocks |

| AChemBlock | 305371-42-0 | Check supplier for details | Building Blocks |

| Fluorochem | 305371-42-0 | Check supplier for details | Heterocycles |

Note: Availability and specifications are subject to change. Please consult the respective supplier's website for the most current information.

Application in PROTAC Synthesis: A Gateway to VHL Ligands

A significant application of Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate is in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of many PROTACs. The following section details a representative two-step synthetic sequence involving an initial amide coupling followed by a Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow: From Building Block to Advanced Intermediate

This workflow outlines the conversion of Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate to a more complex intermediate, demonstrating its utility in library synthesis for drug discovery.

Sources

An In-depth Technical Guide to the Synthesis of Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate

This guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate, a valuable substituted pyridine intermediate in pharmaceutical research and development. The synthesis of this molecule requires a multi-step approach, carefully considering the regioselectivity of reactions on the pyridine ring and the strategic use of protecting groups. This document will explore a logical and efficient synthetic pathway, detailing the rationale behind the chosen methodologies and providing insights into the critical process parameters.

Strategic Approach to the Synthesis

The synthesis of Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate can be approached from several starting points. A chemically sound and frequently utilized strategy begins with a commercially available and cost-effective substituted pyridine, such as 2-hydroxypyridine-4-carboxylic acid. This starting material provides a scaffold upon which the desired functional groups can be methodically introduced. The overall synthetic plan involves the following key transformations:

-

Nitration: Introduction of a nitro group at the 5-position of the pyridine ring. This is a crucial step that sets the stage for the subsequent introduction of the amino group.

-

Chlorination: Conversion of the hydroxyl group at the 2-position to a chloro group. This is a common transformation in pyridine chemistry.

-

Reduction: Reduction of the nitro group to an amino group.

-

Boc Protection: Protection of the newly formed amino group with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions in subsequent steps.

-

Esterification: Conversion of the carboxylic acid at the 4-position to its methyl ester.

The sequence of these steps is critical to the success of the synthesis, as the electronic nature of the substituents on the pyridine ring will influence the reactivity and regioselectivity of each subsequent reaction.

Visualizing the Synthetic Pathway

The following diagram illustrates the proposed synthetic route from 2-hydroxypyridine-4-carboxylic acid to Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate.

Caption: Proposed synthetic pathway for Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate.

Detailed Experimental Protocols and Rationale

Step 1: Nitration of 2-Hydroxypyridine-4-carboxylic acid

Objective: To introduce a nitro group at the 5-position of the pyridine ring.

Starting Material: 2-Hydroxypyridine-4-carboxylic acid.

Rationale: The hydroxyl group at the 2-position is an activating group and, along with the carboxylic acid at the 4-position, directs the electrophilic nitration to the 3 and 5 positions. The 5-position is generally favored due to steric considerations. A mixture of nitric acid and sulfuric acid is a standard and effective nitrating agent for aromatic and heteroaromatic systems.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-hydroxypyridine-4-carboxylic acid to an excess of concentrated sulfuric acid while cooling in an ice bath.

-

Once the starting material is completely dissolved, slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

The precipitated product, 2-hydroxy-5-nitropyridine-4-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

| Reagent/Solvent | Molar Ratio (to starting material) | Key Parameters | Estimated Yield |

| 2-Hydroxypyridine-4-carboxylic acid | 1.0 | - | - |

| Concentrated H₂SO₄ | Excess (as solvent) | Temperature: 0-10 °C | 75-85% |

| Concentrated HNO₃ | 1.1 - 1.5 | Reaction Time: 2-4 hours |

Step 2: Chlorination of 2-Hydroxy-5-nitropyridine-4-carboxylic acid

Objective: To convert the hydroxyl group at the 2-position to a chloro group.

Starting Material: 2-Hydroxy-5-nitropyridine-4-carboxylic acid.

Rationale: The conversion of a 2-hydroxypyridine to a 2-chloropyridine is a common and efficient transformation. Phosphorus oxychloride (POCl₃) is a widely used reagent for this purpose. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Protocol:

-

To a flask containing 2-hydroxy-5-nitropyridine-4-carboxylic acid, add an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly adding it to ice water.

-

The product, 2-chloro-5-nitropyridine-4-carboxylic acid, will precipitate out of the aqueous solution.

-

Collect the solid by filtration, wash with water, and dry.

| Reagent/Solvent | Molar Ratio (to starting material) | Key Parameters | Estimated Yield |

| 2-Hydroxy-5-nitropyridine-4-carboxylic acid | 1.0 | - | - |

| Phosphorus oxychloride (POCl₃) | Excess (as reagent and solvent) | Temperature: Reflux (approx. 105 °C) | 80-90% |

| Reaction Time: 3-6 hours |

Step 3: Reduction of 2-Chloro-5-nitropyridine-4-carboxylic acid

Objective: To reduce the nitro group to an amino group.

Starting Material: 2-Chloro-5-nitropyridine-4-carboxylic acid.

Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are available, with catalytic hydrogenation (H₂/Pd-C) and metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl) being the most common. The choice of method can depend on the presence of other functional groups. For this substrate, both methods are generally suitable.

Protocol (using Fe/HCl):

-

Suspend 2-chloro-5-nitropyridine-4-carboxylic acid in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2-chloropyridine-4-carboxylic acid.[1]

| Reagent/Solvent | Molar Ratio (to starting material) | Key Parameters | Estimated Yield |

| 2-Chloro-5-nitropyridine-4-carboxylic acid | 1.0 | - | - |

| Iron powder (Fe) | 3.0 - 5.0 | Temperature: Reflux | 85-95% |

| Concentrated HCl | Catalytic | Reaction Time: 2-4 hours | |

| Ethanol/Water | - | Solvent |

Step 4: Boc Protection of 5-Amino-2-chloropyridine-4-carboxylic acid

Objective: To protect the amino group with a Boc group.

Starting Material: 5-Amino-2-chloropyridine-4-carboxylic acid.

Rationale: The Boc protecting group is widely used for amines due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions.[2] The protection is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Protocol:

-

Dissolve 5-amino-2-chloropyridine-4-carboxylic acid in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

-

Add a base, such as sodium bicarbonate or triethylamine, to the solution.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise to the reaction mixture at room temperature.

-

Stir the reaction for several hours until the starting material is consumed (monitored by TLC).

-

Remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Collect the 5-(Boc-amino)-2-chloropyridine-4-carboxylic acid by filtration, wash with water, and dry.

| Reagent/Solvent | Molar Ratio (to starting material) | Key Parameters | Estimated Yield |

| 5-Amino-2-chloropyridine-4-carboxylic acid | 1.0 | - | - |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 - 1.5 | Temperature: Room Temperature | 90-98% |

| Base (e.g., NaHCO₃) | 2.0 - 3.0 | Reaction Time: 4-12 hours | |

| THF/Water | - | Solvent |

Step 5: Esterification of 5-(Boc-amino)-2-chloropyridine-4-carboxylic acid

Objective: To convert the carboxylic acid to a methyl ester.

Starting Material: 5-(Boc-amino)-2-chloropyridine-4-carboxylic acid.

Rationale: There are numerous methods for esterification. A common and effective method for this type of substrate is reaction with an alkyl halide (in this case, methyl iodide) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Protocol:

-

Dissolve 5-(Boc-amino)-2-chloropyridine-4-carboxylic acid in anhydrous DMF.

-

Add potassium carbonate to the solution.

-

Add methyl iodide and stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate.

| Reagent/Solvent | Molar Ratio (to starting material) | Key Parameters | Estimated Yield |

| 5-(Boc-amino)-2-chloropyridine-4-carboxylic acid | 1.0 | - | - |

| Methyl iodide (CH₃I) | 1.2 - 2.0 | Temperature: Room Temperature | 80-90% |

| Potassium carbonate (K₂CO₃) | 2.0 - 3.0 | Reaction Time: 2-6 hours | |

| Dimethylformamide (DMF) | - | Solvent |

Conclusion

The synthesis of Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate is a multi-step process that relies on well-established organic transformations. The key to a successful synthesis lies in the careful execution of each step, with particular attention to reaction conditions and purification techniques. The outlined pathway, starting from 2-hydroxypyridine-4-carboxylic acid, represents a logical and efficient approach to obtaining this valuable intermediate. The provided protocols, based on established chemical principles and analogous reactions, offer a solid foundation for researchers and drug development professionals working in this area.

References

- Ballard, M. D., & Johnson, T. B. (1942). Pyrimidines. CLXXIV. The Synthesis of a Thio-analogue of Uracil-4-acetic Acid. Journal of the American Chemical Society, 64(4), 794–797.

- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

- CN102936220A - BOC protection method for aminopyridine - Google Patents. (n.d.).

- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents. (n.d.).

-

Bulavka, V., et al. (2000). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. ResearchGate. Retrieved January 19, 2026, from [Link]

- CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents. (n.d.).

-

Khan, I., et al. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 10, 999996. [Link]

- Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google Patents. (n.d.).

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). PubMed Central (PMC). [Link]

Sources

The Strategic Deployment of Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate in Modern Organic Synthesis

Abstract

In the landscape of contemporary drug discovery and development, the strategic use of highly functionalized heterocyclic building blocks is paramount. Among these, pyridine scaffolds are of exceptional importance, forming the core of numerous therapeutic agents.[1][2] This technical guide delves into the multifaceted utility of Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate , a versatile intermediate that offers a convergence of desirable synthetic handles: a nucleophilic aminopyridine core masked with a thermally and chemically robust Boc-protecting group, a reactive 2-chloro substituent poised for cross-coupling and nucleophilic substitution reactions, and a methyl ester at the 4-position for further derivatization. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its reactivity, field-proven synthetic protocols, and strategic applications in the synthesis of complex molecular architectures.

Introduction: A Building Block of Strategic Importance

The substituted aminopyridine motif is a privileged structure in medicinal chemistry, appearing in a wide array of clinically significant molecules, including kinase inhibitors and central nervous system agents.[3] The title compound, Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate, emerges as a particularly valuable synthon due to the orthogonal reactivity of its functional groups. The Boc-protected amine at the 5-position modulates the electronic properties of the ring and can be deprotected under acidic conditions to reveal a key pharmacophoric element. The 2-chloro group is the primary site for diversification, readily participating in a host of transition-metal-catalyzed cross-coupling reactions.[4] The methyl carboxylate at the 4-position offers a subsequent site for modification, for instance, through amidation to introduce further diversity. This strategic arrangement of functionalities allows for a modular and convergent approach to the synthesis of complex target molecules.

Synthesis of the Core Scaffold

While a direct, peer-reviewed synthesis of Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate is not extensively documented, a plausible and robust synthetic route can be devised based on established methodologies for the synthesis of related substituted pyridines.[5][6] The conceptual pathway would likely involve the construction of the substituted pyridine ring, followed by the introduction and protection of the amino group.

A potential synthetic workflow is outlined below:

Caption: A conceptual workflow for the synthesis of the title compound.

Chemical Reactivity and Key Transformations

The utility of Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate as a building block is primarily derived from the reactivity of the 2-chloro substituent. This position is activated towards both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

The 2-chloro position of the pyridine ring is an excellent handle for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceutical agents.

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and heteroaryl-aryl structures.[7][8] The reaction of Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate with a variety of boronic acids or their esters can be achieved using a suitable palladium catalyst and ligand system. Given that 2-chloropyridines can be challenging substrates due to their lower reactivity compared to their bromo or iodo counterparts, the choice of a highly active catalyst system is crucial.[9] Electron-rich and sterically hindered phosphine ligands are often employed to facilitate the oxidative addition step, which is typically rate-limiting.[7]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >90 (expected) |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | 1,4-Dioxane | 100 | >90 (expected) |

| 3 | 3-Pyridylboronic acid | PEPPSI-IPr (3) | - | Cs₂CO₃ | THF | 80 | >85 (expected) |

Yields are estimated based on analogous reactions reported in the literature.

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.[8][10] The electron-donating Boc-amino group can increase the electron density of the pyridine ring, potentially slowing down the oxidative addition step. Therefore, the use of electron-rich and bulky phosphine ligands is critical to promote this step and ensure efficient catalysis.

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[2][11] This reaction allows for the coupling of the 2-chloro position with a wide range of primary and secondary amines, providing access to highly valuable N-aryl and N-heteroaryl amines. Similar to the Suzuki-Miyaura coupling, the success of this transformation with a chloropyridine substrate hinges on the use of a suitable palladium catalyst and a sterically demanding, electron-rich phosphine ligand.[9]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | >90 (expected) |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | >85 (expected) |

| 3 | Benzylamine | G3-XPhos (2) | - | LHMDS | THF | 80 | >90 (expected) |

Yields are estimated based on analogous reactions reported in the literature.

Mechanistic Causality: The generally accepted mechanism for the Buchwald-Hartwig amination involves an oxidative addition, formation of a palladium-amido complex, and reductive elimination.[11][12] The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide are commonly used to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate. The bulky ligands not only promote the initial oxidative addition but also facilitate the final reductive elimination step.

The Sonogashira coupling enables the introduction of terminal alkynes at the 2-position, a valuable transformation for generating rigid scaffolds and precursors for further synthetic manipulations. This reaction is typically cocatalyzed by palladium and copper(I).

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 2-5 mol%).

-

Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

-

Add the terminal alkyne (1.1-1.5 equiv.) and heat the reaction mixture to the desired temperature (typically 50-80 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the carboxylate group at the 4-position activates the 2-chloro substituent towards nucleophilic aromatic substitution. This provides a metal-free alternative for the introduction of certain nucleophiles.

Plausible SNAr Reactions:

-

Amination: While often requiring harsh conditions (high temperatures and pressures), direct amination with certain amines is possible, especially in a sealed tube or under microwave irradiation.

-

Alkoxylation/Thiolation: Strong nucleophiles such as sodium methoxide or sodium thiophenoxide can displace the chloride to form the corresponding ethers and thioethers.

Strategic Applications in Drug Discovery

The derivatives accessible from Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate are prevalent in a variety of biologically active molecules. For instance, the 2-amino-5-arylpyridine scaffold is a key component of many kinase inhibitors. The ability to readily install diverse aryl or heteroaryl groups at the 2-position via Suzuki-Miyaura coupling, and various amino functionalities via Buchwald-Hartwig amination, makes this building block a powerful tool in the construction of compound libraries for high-throughput screening.

A notable example of a related compound in medicinal chemistry is 2-amino-5-chloropyridine, an important intermediate in the synthesis of the sedative-hypnotic drug Zopiclone.[13] This highlights the industrial relevance of this class of compounds.

Conclusion

Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate is a highly valuable and versatile building block in modern organic synthesis. Its strategically positioned functional groups allow for a wide range of chemical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The ability to selectively modify the 2-position, in conjunction with the latent reactivity of the Boc-protected amine and the methyl ester, provides a powerful platform for the efficient and modular synthesis of complex, biologically active molecules. This guide provides a foundational understanding and practical protocols to enable researchers to effectively harness the synthetic potential of this important intermediate in their drug discovery and development endeavors.

References

- CN106632014A - Preparation of 2-amino-5-chloropyridine - Google P

- CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound - Google P

-

The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: [Link])

- US3985759A - Process for preparing 2-amino-5-chloropyridine - Google P

- US2456379A - 2-amino-5-methyl pyridine and process of making it - Google P

-

Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (URL: [Link])

-

Mild general synthesis of 4-substituted piperidines - RSC Publishing. (URL: [Link])

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: Not Available)

-

Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC - PubMed Central. (URL: [Link])

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

-

A Simple, Modular Synthesis of Substituted Pyridines - Organic Chemistry Portal. (URL: [Link])

-

Methyl 4-amino-2-chloropyrimidine-5-carboxylate - PMC - NIH. (URL: [Link])

-

Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (URL: [Link])

-

2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

-

DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES - Denmark Group. (URL: [Link])

- CN102924370A - 2-amino-5-methylpyridine preparation method - Google P

-

Regioselective synthesis of 4-functionalized pyridines | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones - PubMed. (URL: [Link])

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. (URL: [Link])

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (URL: [Link])

-

The Buchwald-Hartwig Amination Reaction - YouTube. (URL: [Link])

-

Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF - ResearchGate. (URL: [Link])

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. (URL: [Link])

Sources

- 1. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound - Google Patents [patents.google.com]

- 6. A Simple, Modular Synthesis of Substituted Pyridines [organic-chemistry.org]

- 7. books.rsc.org [books.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. research.rug.nl [research.rug.nl]

- 12. m.youtube.com [m.youtube.com]

- 13. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]

Reactivity profile of "Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate"

An In-depth Technical Guide to the Reactivity Profile of Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate

Introduction: A Versatile Scaffold in Modern Drug Discovery

Methyl 5-(tert-butoxycarbonylamino)-2-chloropyridine-4-carboxylate is a polysubstituted pyridine derivative that has emerged as a critical building block in contemporary medicinal chemistry.[][2][3][4] Its strategic arrangement of functional groups—a reactive chloro group, a protected amine, and a methyl ester—offers a versatile platform for sequential, site-selective modifications. This guide provides an in-depth analysis of its reactivity profile, offering field-proven insights into its application, particularly in the synthesis of targeted therapeutics like KRAS G12D inhibitors.[5]

The core structure features a pyridine ring, an electron-deficient aromatic system. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) and is an ideal handle for transition-metal-catalyzed cross-coupling reactions. The Boc-protected amine at the 5-position and the methyl carboxylate at the 4-position provide orthogonal handles for further functionalization, allowing for a modular approach to complex molecule synthesis.

Core Reactivity Analysis

The synthetic utility of this molecule stems from the distinct reactivity of its three primary functional groups. Understanding the conditions required to manipulate each site selectively is paramount for its effective use in multi-step synthesis.

Figure 1: Overview of the primary reactive sites and their corresponding chemical transformations on the core scaffold.

Reactions at the C2-Chloro Position: The Gateway to Complexity

The chlorine atom at the C2 position is the most versatile site for introducing molecular diversity. Its reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen, making the C2 carbon electrophilic and susceptible to both nucleophilic attack and oxidative addition by transition metals.[6][7][8]

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura and Buchwald-Hartwig aminations are the cornerstone reactions for functionalizing the C2 position. The choice of catalyst, ligand, and base is critical and must be tailored to the specific coupling partners to ensure high yields and prevent side reactions.

A. Suzuki-Miyaura Coupling

This reaction is a powerful method for forming C-C bonds by coupling the 2-chloropyridine with an organoboron reagent (e.g., a boronic acid or ester).

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used and are reduced in situ. For challenging couplings involving heteroaryl chlorides, highly active catalysts like PEPPSI-IPr may be employed.[9]

-

Ligand: Electron-rich, bulky phosphine ligands (e.g., Xantphos, SPhos) are essential. They stabilize the palladium center, promote the oxidative addition step (the rate-limiting step for aryl chlorides), and facilitate the final reductive elimination.

-

Base: A base such as Cs₂CO₃ or K₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species, and to neutralize the acid generated during the catalytic cycle.

Figure 2: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

B. Buchwald-Hartwig Amination

This reaction facilitates the formation of C-N bonds, coupling the 2-chloropyridine with a primary or secondary amine. It is particularly relevant in the synthesis of KRAS inhibitors, where a substituted amine is often installed at this position.[5][10]

Causality Behind Experimental Choices:

-

Catalyst/Ligand System: Similar to Suzuki coupling, Pd(0) catalysts are used. The choice of ligand is crucial for achieving high reactivity and selectivity. Biarylphosphine ligands like RuPhos or BrettPhos are often superior for coupling with aryl chlorides.

-

Base: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or a strong inorganic base like Cs₂CO₃ is typically used to deprotonate the amine coupling partner.

| Reaction Type | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane/H₂O | 90–110 |

| Buchwald-Hartwig | Pd₂(dba)₃ | RuPhos | NaHMDS | Toluene or Dioxane | 100–120 |

Table 1: Summary of typical conditions for palladium-catalyzed cross-coupling reactions.

Reactions at the C5-Boc-Amino Group: The Orthogonal Switch

The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the amine at the C5 position. Its primary role is to prevent the amine from interfering with reactions at other sites, such as metal-catalyzed couplings.[11] Its removal is a key step, often performed late-stage, to unmask the free amine for further elaboration or to reveal the final pharmacophore.

The key feature of the Boc group is its lability under acidic conditions, while being stable to most basic, nucleophilic, and reductive conditions.[11][12] This orthogonality is fundamental to its utility.